N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide
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Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide” is a compound that incorporates the benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds bearing the benzo[d][1,3]dioxol-5-yl moiety has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another method reported the synthesis of novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been evaluated for their anticancer activity .Future Directions
The benzo[d][1,3]dioxol-5-yl moiety is a promising structural motif in the development of new, highly effective drugs . Future research could focus on further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(2,6-difluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4/c17-11-2-1-3-12(18)10(11)7-19-15(21)16(22)20-9-4-5-13-14(6-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRQIQBMTZQVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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